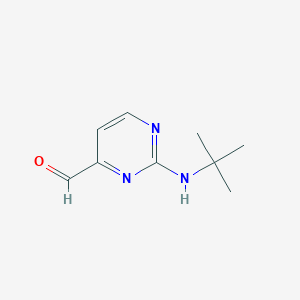

2-(tert-Butylamino)pyrimidine-4-carbaldehyde

CAS No.: 1260759-43-0

Cat. No.: VC15989323

Molecular Formula: C9H13N3O

Molecular Weight: 179.22 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1260759-43-0 |

|---|---|

| Molecular Formula | C9H13N3O |

| Molecular Weight | 179.22 g/mol |

| IUPAC Name | 2-(tert-butylamino)pyrimidine-4-carbaldehyde |

| Standard InChI | InChI=1S/C9H13N3O/c1-9(2,3)12-8-10-5-4-7(6-13)11-8/h4-6H,1-3H3,(H,10,11,12) |

| Standard InChI Key | JXYPEWYMWWOKLM-UHFFFAOYSA-N |

| Canonical SMILES | CC(C)(C)NC1=NC=CC(=N1)C=O |

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound’s structure consists of a pyrimidine core substituted at the 2-position with a tert-butylamino group () and at the 4-position with a formyl group (). The IUPAC name, 2-(tert-butylamino)pyrimidine-4-carbaldehyde, reflects this substitution pattern. The SMILES notation and InChIKey provide unambiguous identifiers for its electronic structure .

Crystallographic and Stereochemical Considerations

While no direct crystallographic data for this specific compound is available, related pyrimidine-carbaldehyde derivatives exhibit planar aromatic rings with substituents influencing molecular packing. For example, a structurally analogous compound, (Z)-3-((tert-butylamino)methylene)-2-(2-hydroxynaphthalen-1-yl)chroman-4-one, crystallizes in an orthorhombic system with space group , highlighting the role of hydrogen bonding and van der Waals interactions in stabilizing such structures .

Synthesis and Reaction Pathways

One-Pot Thermal Cyclization

A key synthesis route involves the reaction of 6-(arylethynyl)pyrimidine-5-carbaldehydes with tert-butylamine under thermal conditions. As reported by Thieme Connect , heating a mixture of 2,4-disubstituted 6-(arylethynyl)pyrimidine-5-carbaldehyde and tert-butylamine at 110–120°C for 24 hours under argon yields pyrido[4,3-d]pyrimidines via unexpected cyclization. Although this method primarily targets fused pyrimidine systems, it underscores the reactivity of pyrimidine-carbaldehydes in annulation reactions.

Representative Procedure :

-

Combine 0.2 mmol of 6-(arylethynyl)pyrimidine-5-carbaldehyde with 3 mL tert-butylamine.

-

Flush with argon, seal the reaction vessel, and heat at 110–120°C for 24 hours.

-

Evaporate the solvent under reduced pressure and recrystallize the residue to isolate the product.

Physicochemical Properties

Computed Molecular Properties

Advanced computational analyses provide insights into the compound’s behavior:

| Property | Value | Source |

|---|---|---|

| Exact Molecular Mass | 179.10586 g/mol | |

| Hydrogen Bond Donors | 1 | |

| Hydrogen Bond Acceptors | 4 | |

| Rotatable Bonds | 3 | |

| Topological Polar Surface Area | 54.9 Ų | |

| LogP (XLogP3) | 1.3 |

The relatively low LogP value (1.3) suggests moderate hydrophobicity, while the polar surface area indicates potential for hydrogen bonding, critical for molecular recognition in biological systems .

Spectroscopic Characterization

Although experimental spectral data (e.g., , ) for this compound is absent in the provided sources, analogous compounds exhibit distinct signals for the aldehyde proton () and tert-butyl group () .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume